An In-depth Technical Guide to the Chemical Properties of 1-(9-Tert-butyl-9H-fluoren-9-YL)ethan-1-one
An In-depth Technical Guide to the Chemical Properties of 1-(9-Tert-butyl-9H-fluoren-9-YL)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical properties of 1-(9-tert-butyl-9H-fluoren-9-YL)ethan-1-one, a sterically hindered ketone derivative of the fluorene scaffold. Fluorene and its derivatives are of significant interest in materials science and medicinal chemistry due to their unique electronic and photophysical properties, as well as their presence in various bioactive compounds.[1][2][3] The introduction of a bulky tert-butyl group at the C9 position profoundly influences the molecule's conformation, reactivity, and physicochemical properties.[4] This guide will delve into the synthesis, structural elucidation, and predicted chemical behavior of this compound, offering valuable insights for researchers working with fluorene-based molecules.
Introduction: The Significance of the Fluorene Moiety
The fluorene ring system, a tricyclic aromatic hydrocarbon, is a privileged structure in several scientific domains. Its planarity and extended π-system contribute to its use in organic light-emitting diodes (OLEDs), organic photovoltaics, and as fluorescent probes.[2][3] In the realm of drug discovery, the fluorene scaffold is found in a variety of compounds exhibiting a range of biological activities.[5] The C9 position of fluorene is particularly reactive and serves as a key site for functionalization, allowing for the synthesis of a diverse array of derivatives with tailored properties.[1] The acidity of the C9 protons makes the fluorenyl anion a readily accessible and useful nucleophile in organic synthesis.
The subject of this guide, 1-(9-tert-butyl-9H-fluoren-9-YL)ethan-1-one, incorporates two key structural modifications to the fluorene backbone: a bulky tert-butyl group and an acetyl group, both at the C9 position. The tert-butyl group is a well-known steric director, and its presence is expected to impose significant conformational constraints and influence the reactivity of the adjacent acetyl group.[4] This guide will explore the chemical consequences of these substitutions.
Molecular Structure and Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(9-Tert-butyl-9H-fluoren-9-YL)ethan-1-one |
| CAS Number | 38039-93-5 |
| Molecular Formula | C₁₉H₂₀O |
| Molecular Weight | 264.36 g/mol |
| Canonical SMILES | CC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)C(C)(C)C |
Synthesis and Mechanistic Considerations
A plausible and efficient synthetic route to 1-(9-tert-butyl-9H-fluoren-9-YL)ethan-1-one involves the alkylation of the fluorenyl anion followed by acylation. This two-step process leverages the acidic nature of the C9 proton of the fluorene ring system.
Synthesis of 9-tert-butyl-9H-fluorene (Intermediate)
The first step is the introduction of the tert-butyl group at the C9 position. This is typically achieved by deprotonation of fluorene with a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form the fluorenyl anion. Subsequent reaction with a tert-butyl halide, such as tert-butyl chloride or bromide, furnishes 9-tert-butyl-9H-fluorene. The bulky tert-butyl group generally leads to mono-alkylation at the C9 position.
Synthesis of 1-(9-Tert-butyl-9H-fluoren-9-YL)ethan-1-one
The second step involves the introduction of the acetyl group. This can be achieved via a Friedel-Crafts-type acylation. However, direct acylation of 9-tert-butyl-9H-fluorene on the aromatic rings would likely lead to a mixture of isomers. A more regioselective approach would be to deprotonate the remaining C9 proton of a mono-acetylated fluorene, but this is not applicable here as the C9 is already substituted with a tert-butyl group.
A more direct route would be the acylation of the 9-tert-butyl-9H-fluorenide anion. This involves the deprotonation of 9-tert-butyl-9H-fluorene with a strong base to generate the corresponding carbanion. This nucleophilic anion can then react with an acetylating agent, such as acetyl chloride or acetic anhydride, to yield the target ketone.
Proposed Reaction Scheme:
Caption: Proposed two-step synthesis of the target molecule.
Experimental Protocol (Hypothetical):
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Synthesis of 9-tert-butyl-9H-fluorene:
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To a solution of 9H-fluorene in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon) at low temperature (e.g., -78 °C), a solution of n-butyllithium in hexanes is added dropwise.
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The resulting deep orange or red solution of the fluorenyl anion is stirred for a period to ensure complete deprotonation.
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Tert-butyl chloride is then added to the solution, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
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The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent (e.g., diethyl ether).
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The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
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-
Synthesis of 1-(9-Tert-butyl-9H-fluoren-9-YL)ethan-1-one:
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To a solution of 9-tert-butyl-9H-fluorene in anhydrous THF under an inert atmosphere at low temperature, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added to generate the 9-tert-butyl-9H-fluorenide anion.
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Acetyl chloride is then added dropwise to the solution.
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The reaction is stirred until completion, quenched, and worked up in a similar manner to the first step.
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Purification of the final product would likely be achieved through column chromatography on silica gel.
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Predicted Chemical and Physical Properties
Due to the absence of specific experimental data in the literature, the following properties are predicted based on the known characteristics of similar fluorene derivatives and the influence of the tert-butyl and acetyl functional groups.
| Property | Predicted Value / Description | Justification |
| Melting Point | Likely a crystalline solid with a relatively high melting point. | The rigid, planar fluorene core and the introduction of a polar ketone group would favor a stable crystal lattice. |
| Boiling Point | High boiling point, likely above 300 °C. | The high molecular weight and polarity of the molecule would lead to strong intermolecular forces. |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, THF, and acetone. Sparingly soluble in non-polar solvents like hexane. Insoluble in water. | The large hydrocarbon framework makes it soluble in organic solvents, while the polar ketone group may slightly increase its polarity. |
| Appearance | Expected to be a white or off-white crystalline solid. | Many fluorene derivatives are colorless or pale yellow solids. |
Spectroscopic Analysis (Predicted)
The structural elucidation of 1-(9-tert-butyl-9H-fluoren-9-YL)ethan-1-one would rely heavily on spectroscopic techniques.
¹H NMR Spectroscopy
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Aromatic Protons (8H): Expected to appear in the range of δ 7.2-7.8 ppm as a series of multiplets. The substitution at C9 will break the symmetry of the fluorene ring, leading to a more complex splitting pattern than in unsubstituted fluorene.
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Methyl Protons (3H): A sharp singlet for the acetyl methyl group is expected around δ 2.1-2.3 ppm.
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Tert-butyl Protons (9H): A sharp singlet for the tert-butyl group is predicted to be significantly upfield, likely in the range of δ 0.8-1.2 ppm, due to the shielding effect of the aromatic rings.
¹³C NMR Spectroscopy
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Carbonyl Carbon: A characteristic signal for the ketone carbonyl carbon is expected in the downfield region, around δ 205-210 ppm.
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Quaternary Carbons: Signals for the C9 carbon and the quaternary carbon of the tert-butyl group would be present. The C9 carbon signal would be significantly downfield due to the attachment of the electronegative oxygen and the steric compression.
-
Aromatic Carbons: A series of signals in the aromatic region (δ 120-150 ppm).
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Methyl Carbons: A signal for the acetyl methyl carbon around δ 25-30 ppm and a signal for the tert-butyl methyl carbons around δ 28-32 ppm.
Infrared (IR) Spectroscopy
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C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl stretch is expected in the region of 1700-1720 cm⁻¹.
-
C-H Stretches (aromatic): Multiple weak to medium bands above 3000 cm⁻¹.
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C-H Stretches (aliphatic): Bands in the region of 2850-2960 cm⁻¹ corresponding to the methyl and tert-butyl groups.
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C=C Stretches (aromatic): Several bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 264.36). Common fragmentation patterns would include the loss of the acetyl group (M - 43) and the tert-butyl group (M - 57).
Reactivity and Steric Effects
The chemical reactivity of 1-(9-tert-butyl-9H-fluoren-9-YL)ethan-1-one is dominated by the interplay of the fluorene ring system, the acetyl group, and the sterically demanding tert-butyl group.
Reactivity of the Acetyl Group
The carbonyl group of the acetyl moiety is expected to undergo typical ketone reactions, such as:
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Reduction: Reduction with agents like sodium borohydride (NaBH₄) would yield the corresponding secondary alcohol.
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Nucleophilic Addition: Reactions with Grignard reagents or organolithium compounds would lead to tertiary alcohols.
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Wittig Reaction: Reaction with phosphorus ylides would form the corresponding alkene.
However, the steric bulk of the adjacent tert-butyl group and the fluorenyl moiety is expected to significantly hinder the approach of nucleophiles to the carbonyl carbon.[4] This steric hindrance could lead to slower reaction rates or the need for more forcing reaction conditions compared to less hindered ketones.
Caption: Potential reactions of the acetyl group.
Electrophilic Aromatic Substitution
The fluorene ring system can undergo electrophilic aromatic substitution. The acetyl group at C9 is electron-withdrawing and would deactivate the aromatic rings towards electrophilic attack. The tert-butyl group is weakly electron-donating. Friedel-Crafts reactions on the fluorene ring are well-documented.[6] The substitution pattern would be influenced by both electronic and steric factors, with substitution at the 2 and 7 positions being common for fluorene itself.
Potential Applications
While specific applications for 1-(9-tert-butyl-9H-fluoren-9-YL)ethan-1-one have not been reported, its structural features suggest potential utility in several areas:
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Materials Science: As a building block for larger, sterically hindered fluorene-based polymers or dendrimers with potentially unique photophysical properties. The steric bulk of the tert-butyl group could prevent aggregation-induced quenching of fluorescence, a common issue in fluorene-based materials.[2]
-
Medicinal Chemistry: As a scaffold for the synthesis of novel bioactive molecules. The lipophilic tert-butyl group could enhance membrane permeability, and the ketone functionality provides a handle for further chemical modification.[5]
-
As a Chemical Probe: The unique steric environment around the ketone could be exploited in the design of selective chemical probes or ligands for biological targets.
Conclusion
1-(9-tert-butyl-9H-fluoren-9-YL)ethan-1-one is a fascinating molecule whose properties are dictated by the significant steric hindrance imposed by the C9-tert-butyl group. While detailed experimental data for this specific compound is scarce in the public domain, this guide has provided a comprehensive overview of its likely chemical properties, synthesis, and potential reactivity based on established chemical principles and data from related fluorene derivatives. The insights presented herein are intended to serve as a valuable resource for researchers and scientists interested in the rich and diverse chemistry of fluorene-based compounds. Further experimental investigation into this and similar sterically encumbered fluorene derivatives is warranted to fully elucidate their unique characteristics and unlock their potential in various scientific and technological applications.
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